

# Technical Analysis: 3-(2,2-Difluoroethoxy)propane-1-sulfonyl Chloride[1]

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride

CAS No.: 1555211-53-4

Cat. No.: B2930775

[Get Quote](#)

## Executive Summary

Compound: **3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride** Formula:

CAS Registry Number: 1555211-53-4[1][2]

This technical guide analyzes **3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride**, a specialized fluorinated building block used primarily in medicinal chemistry and drug development.[1] As a sulfonyl chloride derivative featuring a fluorinated ether tail, this compound serves as a critical reagent for synthesizing sulfonamides—a pharmacophore found in antibiotics, diuretics, and anti-cancer agents.[1][3]

The molecule's strategic value lies in its 2,2-difluoroethoxy motif. This group acts as a lipophilic bioisostere, modulating the physicochemical properties (LogP, metabolic stability) of the final drug candidate without significantly altering steric bulk compared to non-fluorinated analogues. [1]

# Chemical Identity & Structural Analysis[1][4][5][6]

## Nomenclature and Identification

Property	Detail
IUPAC Name	3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride
Common Name	3-(2,2-Difluoroethoxy)propylsulfonyl chloride
CAS Number	1555211-53-4
Molecular Formula	
SMILES	<chem>C(COCC(F)F)CS(=O)(=O)Cl</chem>
InChI Key	WMUFVWRPLSNSND-UHFFFAOYSA-N

## Structural Connectivity

The molecule consists of three distinct functional domains:

- **Reactive Head (**  
**)**: An electrophilic sulfonyl chloride group susceptible to nucleophilic attack by amines (to form sulfonamides) or alcohols (to form sulfonates).[1]
- **Linker (**  
**)**: A flexible propyl chain that distances the fluorinated tail from the reactive center, preventing steric hindrance during coupling.[1]
- **Fluorinated Tail (**  
**)**: A difluoroethyl ether group.[1] The fluorine atoms withdraw electron density, lowering the basicity of the ether oxygen and increasing metabolic resistance against oxidative dealkylation (CYP450 enzymes).[1]

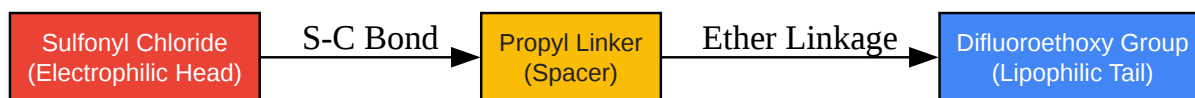


Figure 1: Functional Domain Analysis of C5H9ClF2O3S

[Click to download full resolution via product page](#)

## Physicochemical Properties[1][3][5][7]

Accurate molecular weight and physical state data are essential for stoichiometry calculations in synthesis.[1]

Property	Value	Notes
Molecular Weight	222.64 g/mol	Average mass
Monoisotopic Mass	221.9929 Da	For Mass Spec (HRMS)
Physical State	Liquid	Typically colorless to pale yellow
Density	~1.4 g/mL (Predicted)	Halogenated compounds are dense
Boiling Point	~105°C at 1 mmHg	High vacuum required for distillation
Solubility	DCM, THF, Ethyl Acetate	Reacts violently with water/alcohols
Stability	Moisture Sensitive	Hydrolyzes to sulfonic acid (byproduct)

## Synthesis & Reactivity Profile[1][9]

### Synthetic Route

The industrial preparation of this reagent typically follows a three-step sequence starting from commercially available 2,2-difluoroethanol.[1]

- Etherification: 2,2-Difluoroethanol is reacted with allyl bromide under basic conditions (Williamson ether synthesis) to form the allyl ether intermediate.[1]
- Thioacetate Addition: Radical addition of thioacetic acid to the alkene yields the thioester.[1]
- Oxidative Chlorination: The thioester (or hydrolyzed thiol) is subjected to oxidative chlorination using Chlorine gas ( ) or N-Chlorosuccinimide (NCS) in aqueous acetic acid to yield the final sulfonyl chloride.[1]

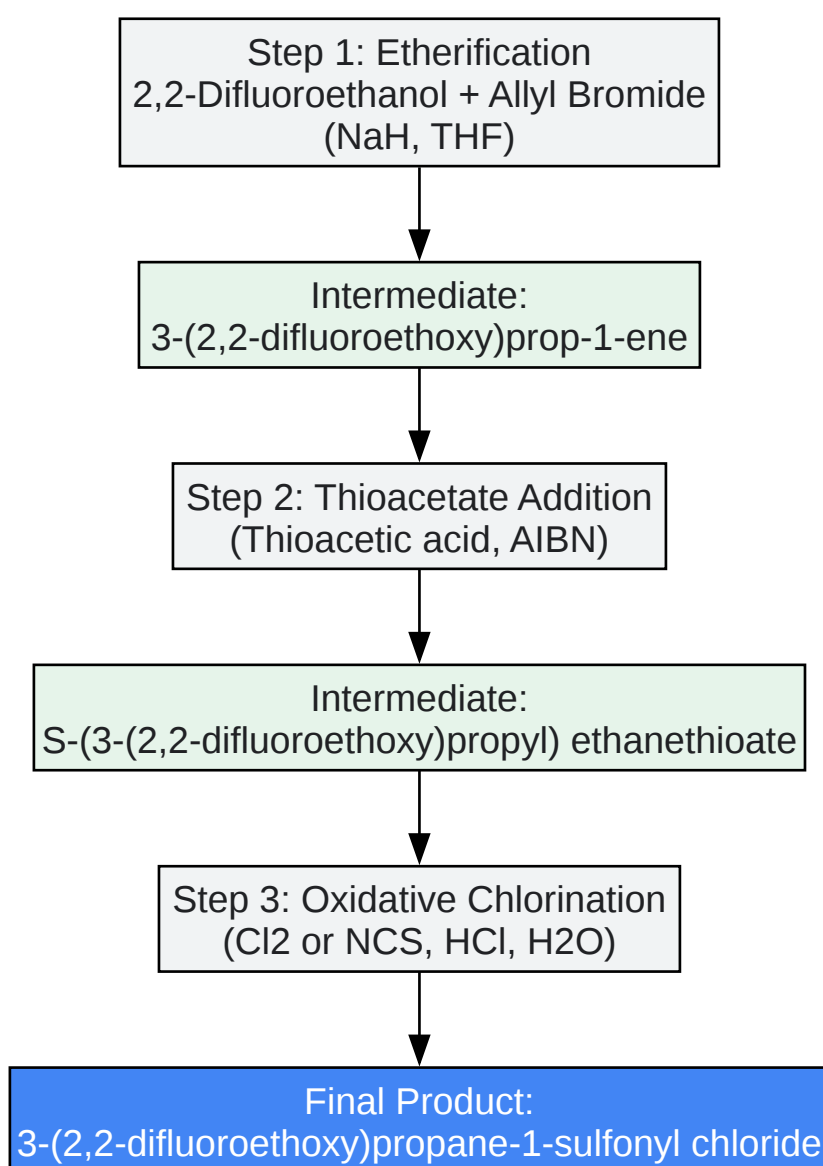


Figure 2: Synthetic Pathway for C<sub>5</sub>H<sub>9</sub>ClF<sub>2</sub>O<sub>3</sub>S

[Click to download full resolution via product page](#)

[4]

## Reactivity & Handling[1]

- **Electrophilicity:** The sulfur atom is highly electrophilic.[1] It reacts rapidly with primary and secondary amines in the presence of a base (e.g., TEA, DIPEA) to form stable sulfonamides.  
[1]
- **Hydrolysis:** Upon exposure to atmospheric moisture, it degrades to 3-(2,2-difluoroethoxy)propane-1-sulfonic acid and HCl.[1]
  - **Storage Protocol:** Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

## Applications in Drug Development[1][3][10][11] Sulfonamide Synthesis

The primary application of this reagent is the introduction of the 3-(2,2-difluoroethoxy)propylsulfonyl moiety into drug scaffolds.[1] Sulfonamides are a "privileged structure" in medicinal chemistry, serving as:

- **Transition State Mimics:** In protease inhibitors.[1]
- **Hydrogen Bond Acceptors:** The sulfonyl oxygens interact with active site residues.[1]

## The Fluorine Effect (Bioisosterism)

Replacing a standard propyl or ethoxypropyl group with this fluorinated variant offers specific advantages:

- **Metabolic Stability:** The group adjacent to the ether oxygen reduces the electron density on the oxygen, making the adjacent groups less susceptible to oxidative metabolism (O-dealkylation).[1]
- **Lipophilicity Tuning:** Fluorine increases lipophilicity ( ), potentially improving membrane permeability and blood-brain barrier (BBB) penetration.[1]

## Experimental Protocol: General Sulfonamidation

Objective: Coupling

with a secondary amine ( ) to form a sulfonamide library candidate.

Reagents:

- Amine substrate (1.0 equiv)[1]
- **3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride** (1.2 equiv)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
- Dichloromethane (DCM) (Anhydrous)[1]

Methodology:

- Preparation: In a flame-dried round-bottom flask, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL) under an Argon atmosphere.
- Base Addition: Add TEA (2.0 mmol) and cool the mixture to 0°C using an ice bath.
- Reagent Addition: Add **3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride** (1.2 mmol) dropwise via syringe. Note: The reaction is exothermic.[3][5]
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC or LC-MS (Target Mass = Amine MW + 222.64 - 36.46 [HCl]).[1]
- Workup: Quench with saturated solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate in vacuo.[1]
- Purification: Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

## References

- PubChem. (n.d.).<sup>[1]</sup><sup>[6]</sup> **3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride** (Compound).<sup>[1]</sup><sup>[2]</sup><sup>[6]</sup> National Library of Medicine.<sup>[1]</sup> Retrieved from [\[Link\]](#)
- Reaction Chemistry & Engineering. (2019). A continuous flow investigation of sulfonyl chloride synthesis. Royal Society of Chemistry.<sup>[1]</sup><sup>[5]</sup> Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [aaronchem.com](http://aaronchem.com) [[aaronchem.com](http://aaronchem.com)]
- 2. [3-\(2,2-Difluoroethoxy\)propane-1-sulfonyl chloride](http://3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride) [[cymitquimica.com](http://cymitquimica.com)]
- 3. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 4. CN105294515B - The preparation method of 2 (2', 2' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride - Google Patents [[patents.google.com](http://patents.google.com)]
- 5. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [[pubs.rsc.org](http://pubs.rsc.org)]
- 6. PubChemLite - 3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride (C5H9ClF2O3S) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- To cite this document: BenchChem. [Technical Analysis: 3-(2,2-Difluoroethoxy)propane-1-sulfonyl Chloride<sup>[1]</sup>]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2930775/docs#technical-analysis-3-2-2-difluoroethoxy-propane-1-sulfonyl-chloride-1>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)